REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH:8]1(O)[CH2:13][CH2:12]C[CH2:10][CH2:9]1>C([Sn](=O)CCCC)CCC.CO>[C:1]([O:6][CH:7]1[CH2:12][CH2:13][CH2:8][CH2:9][CH2:10]1)(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Name
|
|
Quantity
|
14 mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
701 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
catalyst
|
Smiles
|
C(CCC)[Sn](CCCC)=O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a 20-plates Oldershaw column as the distillation column, a 3-liter four-necked flask with a side arm
|
Type
|
CUSTOM
|
Details
|
was removed from the system together with the methyl methacrylate
|
Type
|
CUSTOM
|
Details
|
The resulting reaction product
|
Type
|
DISTILLATION
|
Details
|
was purified by simple distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 740 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |